molecular formula C20H18N2O4 B15074715 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide CAS No. 853329-41-6

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide

Cat. No.: B15074715
CAS No.: 853329-41-6
M. Wt: 350.4 g/mol
InChI Key: UTIGQHZABHSJDS-UHFFFAOYSA-N
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Description

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide is an organic compound that features a furan ring substituted with a nitrophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(m-tolyl)propanamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The nitro group and furan ring could play crucial roles in binding to the target site, while the propanamide moiety might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide: Similar structure but with a different position of the nitro group.

    3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide: Similar structure but with a different position of the methyl group on the tolyl moiety.

Uniqueness

3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)propanamide is unique due to the specific positioning of the nitro group and the tolyl moiety, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these structural features are advantageous.

Properties

CAS No.

853329-41-6

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18N2O4/c1-14-4-2-6-16(12-14)21-20(23)11-9-18-8-10-19(26-18)15-5-3-7-17(13-15)22(24)25/h2-8,10,12-13H,9,11H2,1H3,(H,21,23)

InChI Key

UTIGQHZABHSJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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